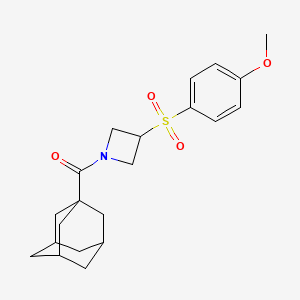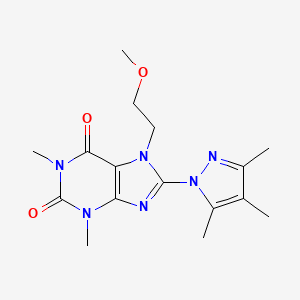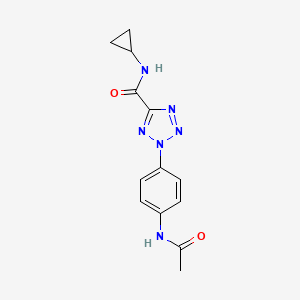![molecular formula C16H24ClN3O B2795216 2-chloro-N-[3-(3,5-dimethylpiperidin-1-yl)propyl]pyridine-4-carboxamide CAS No. 1223219-88-2](/img/structure/B2795216.png)
2-chloro-N-[3-(3,5-dimethylpiperidin-1-yl)propyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[3-(3,5-dimethylpiperidin-1-yl)propyl]pyridine-4-carboxamide is a synthetic compound with potential therapeutic applications. It is a member of the pyridine carboxamide family of compounds and has been shown to exhibit significant biological activity in preclinical studies. In
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(3,5-dimethylpiperidin-1-yl)propyl]pyridine-4-carboxamide is not fully understood. However, it is believed to exert its biological effects through modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes involved in tumor growth and proliferation. It has also been shown to modulate the activity of certain neurotransmitters involved in neurodegenerative diseases.
Biochemical and Physiological Effects
2-chloro-N-[3-(3,5-dimethylpiperidin-1-yl)propyl]pyridine-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cell lines. It has also been shown to modulate the activity of certain neurotransmitters involved in neurodegenerative diseases. Additionally, it has been shown to exhibit analgesic and anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
2-chloro-N-[3-(3,5-dimethylpiperidin-1-yl)propyl]pyridine-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, its limitations include the lack of knowledge regarding its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-chloro-N-[3-(3,5-dimethylpiperidin-1-yl)propyl]pyridine-4-carboxamide. One area of research is the elucidation of its mechanism of action. This will provide insights into the biological pathways it modulates and may lead to the development of more potent analogs. Another area of research is the development of formulations for clinical use. This will involve testing the compound in animal models and conducting toxicity studies. Finally, further studies are needed to explore its potential applications in treating other diseases such as inflammatory bowel disease and multiple sclerosis.
Conclusion
2-chloro-N-[3-(3,5-dimethylpiperidin-1-yl)propyl]pyridine-4-carboxamide is a synthetic compound with potential therapeutic applications. It has been extensively studied for its potential use in treating various diseases such as cancer and neurodegenerative diseases. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways. It has several advantages for lab experiments, but its limitations include the lack of knowledge regarding its mechanism of action and potential side effects. Further research is needed to fully explore its potential applications and develop formulations for clinical use.
Synthesis Methods
The synthesis method of 2-chloro-N-[3-(3,5-dimethylpiperidin-1-yl)propyl]pyridine-4-carboxamide involves a series of chemical reactions. The starting material is 2-chloropyridine-4-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(3,5-dimethylpiperidin-1-yl)propylamine to form the desired compound. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Scientific Research Applications
2-chloro-N-[3-(3,5-dimethylpiperidin-1-yl)propyl]pyridine-4-carboxamide has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit significant antitumor activity in vitro and in vivo. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been investigated for its potential use as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
2-chloro-N-[3-(3,5-dimethylpiperidin-1-yl)propyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-12-8-13(2)11-20(10-12)7-3-5-19-16(21)14-4-6-18-15(17)9-14/h4,6,9,12-13H,3,5,7-8,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLIEXZJIZPLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCNC(=O)C2=CC(=NC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(3,5-dimethylpiperidin-1-yl)propyl]pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Naphthalen-1-ylsulfonylazetidin-3-yl)methyl]triazole](/img/structure/B2795133.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2795135.png)

![tert-Butyl 2-(methylthio)-4-(((trifluoromethyl)sulfonyl)oxy)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B2795139.png)







![N-(2-methoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2795150.png)

